N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine
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Overview
Description
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its incorporation of a tetrahydrothiophene ring with dioxo functionalities, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tetrahydrothiophene derivatives, which are then oxidized to introduce the dioxo functionalities.
Oxidation Reaction: The oxidation of tetrahydrothiophene can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the dioxo group.
Amide Formation: The resulting dioxotetrahydrothiophene is then reacted with L-leucine in the presence of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters and optimize yield.
Chemical Reactions Analysis
Types of Reactions: N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tetrahydrothiophene ring can lead to the formation of additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the tetrahydrothiophene ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can be compared with other similar compounds, such as:
N-[(1,1-dioxidotetrahydrothiophen-3-yl)acetamide]: This compound shares the dioxotetrahydrothiophene ring but has a different amide group.
N-[(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide]: This compound has an adamantane core instead of L-leucine.
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: This compound features additional benzyl and chromene groups.
Uniqueness: this compound is unique due to its specific combination of the dioxotetrahydrothiophene ring and the L-leucine moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(2)5-9(10(14)15)13-11(16)12-8-3-4-19(17,18)6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYWZWZOPSZDP-GKAPJAKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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